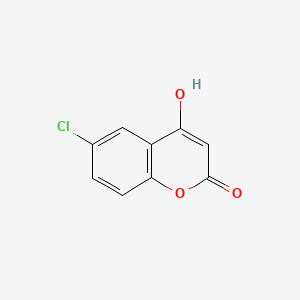

6-Chloro-4-hydroxycoumarin

Übersicht

Beschreibung

6-Chloro-4-hydroxycoumarin is a substituted 4-hydroxycoumarin . It participates in the Fe/Acetic acid (AcOH) catalyzed synthesis of various biologically active compounds .

Synthesis Analysis

6-Chloro-4-hydroxycoumarin may be employed for the synthesis of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles . It may also be employed for the synthesis of 6-[(coumarinyl-1-aryl-propionyl]benzoxazinones .Molecular Structure Analysis

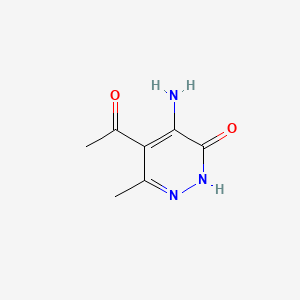

The molecular structure of 6-Chloro-4-hydroxycoumarin is represented by the empirical formula C9H5ClO3 . The SMILES string is OC1=CC(=O)Oc2ccc(Cl)cc12 .Chemical Reactions Analysis

6-Chloro-4-hydroxycoumarin participates in the Fe/Acetic acid (AcOH) catalyzed synthesis of various biologically active compounds . It is also used in the synthesis of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles and 6-[(coumarinyl-1-aryl-propionyl]benzoxazinones .Physical And Chemical Properties Analysis

6-Chloro-4-hydroxycoumarin has a molecular weight of 196.59 . The melting point is 291 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

6-Chloro-4-hydroxycoumarin is utilized in the Fe/Acetic acid (AcOH) catalyzed synthesis of various biologically active compounds. This process is crucial for developing new pharmaceuticals and therapeutic agents .

Synthesis of Heterocyclic Compounds

This compound serves as a significant starting material in the synthesis of complex heterocyclic scaffolds, which are essential for creating a wide range of medicinal drugs .

Fluorescent Labeling of Biomolecules

Coumarins, including 6-Chloro-4-hydroxycoumarin, play a key role in fluorescent labeling, which is vital for biological research and diagnostics .

Metal Ion Detection

The compound’s properties make it suitable for detecting metal ions, an important application in environmental monitoring and industrial processes .

Microenvironment Polarity Detection

It is also used in detecting microenvironment polarity changes, which can be important in studying cell membranes and protein interactions .

pH Detection

6-Chloro-4-hydroxycoumarin aids in pH detection, which is crucial in various chemical, biological, and environmental analyses .

Superoxide Scavenging

The compound has demonstrated excellent superoxide scavenging abilities, making it valuable in antioxidant research and potential therapeutic applications .

Wirkmechanismus

Target of Action

6-Chloro-4-hydroxycoumarin is a substituted 4-hydroxycoumarin It’s known that coumarins, in general, have a broad spectrum of biological activities and can interact with various targets in the body .

Mode of Action

It’s known that it participates in the fe/acetic acid (acoh) catalyzed synthesis of various biologically active compounds . This suggests that it may interact with its targets to induce changes that lead to the synthesis of these compounds .

Biochemical Pathways

It’s known that coumarins, in general, can influence various metabolic pathways . For instance, some coumarins are metabolized by hydroxylation at various positions, leading to the formation of different hydroxycoumarin derivatives .

Result of Action

It’s known that it participates in the synthesis of various biologically active compounds . This suggests that its action could result in the production of these compounds, which could have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-4-hydroxycoumarin. For instance, it’s known that advanced oxidative processes (AOP), which are radical reactions of toxic contaminants with environmental free radicals, can lead to the transformation of coumarin derivatives, potentially leading to less toxic products . Therefore, the environment in which 6-Chloro-4-hydroxycoumarin acts can significantly influence its action and efficacy.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

6-chloro-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMZENGQNOATEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715781 | |

| Record name | 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-hydroxycoumarin | |

CAS RN |

19484-57-2 | |

| Record name | 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the potential applications of 6-chloro-4-hydroxycoumarin in medicinal chemistry?

A1: Research suggests that 6-chloro-4-hydroxycoumarin can be used as a scaffold to synthesize various derivatives with potential biological activities. For instance, it has been utilized in the synthesis of benzopyrano(4,3-d)pyrimidine derivatives, which exhibit promising antimicrobial activities, including antibacterial, antifungal, and antitubercular properties []. Additionally, 6-chloro-4-hydroxycoumarin derivatives complexed with nickel and enrofloxacin have shown enhanced antitubercular activity against Mycobacterium tuberculosis []. Further research is ongoing to explore its potential in developing novel therapeutic agents.

Q2: How does the structure of 6-chloro-4-hydroxycoumarin lend itself to forming complex organic molecules?

A2: The structure of 6-chloro-4-hydroxycoumarin features reactive sites that can participate in various chemical reactions. For example, it can react with carbon subsulphide (C3S2) to yield polythiopyrones and thiazinethiones []. This reactivity makes it a valuable starting material for synthesizing complex heterocyclic compounds with potential biological activities.

Q3: Have there been any studies on the structure-activity relationships (SAR) of 6-chloro-4-hydroxycoumarin derivatives?

A3: While the provided abstracts don't delve deep into specific SAR studies, the synthesis of various derivatives, like the benzopyrano(4,3-d)pyrimidines [] and nickel complexes with enrofloxacin [], suggests an inherent interest in understanding how structural modifications influence biological activity. These studies likely involve analyzing the impact of different substituents on the coumarin core on factors like target binding, potency, and selectivity.

Q4: What analytical techniques are commonly employed to characterize 6-chloro-4-hydroxycoumarin and its derivatives?

A4: Researchers rely on various spectroscopic and analytical techniques to characterize 6-chloro-4-hydroxycoumarin and its derivatives. Common methods include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei, both 1H and 13C NMR are commonly used [, , ].* Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations [, , ].* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound [, , ].* Elemental Analysis: Confirms the elemental composition of the compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)

![[(2R,3S,4R)-2,3,4-triacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B579656.png)